molecular formula C25H28O4 B190462 Erythrabyssin II CAS No. 77263-06-0

Erythrabyssin II

Cat. No. B190462
CAS RN: 77263-06-0
M. Wt: 392.5 g/mol
InChI Key: LDKAMVCGTURXMH-UHFFFAOYSA-N
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Scientific Research Applications

Antimicrobial Properties

Erythrabyssin II, isolated from plants like Erythrina mildbraedii and Erythrina crista-galli, has demonstrated significant antimicrobial properties. Studies have shown its effectiveness in inhibiting various microorganisms. For instance, Mitscher et al. (1988) identified erythrabyssin II as an active antimicrobial agent in Erythrina mildbraedii, commonly used in traditional medicine in Nigeria (Mitscher et al., 1988). Similarly, another study by Mitscher et al. (1988) found erythrabyssin II in Erythrina crista-galli, along with other pterocarpans, contributing to its antimicrobial potential (Mitscher et al., 1988).

Anti-Plasmodial and Antimycobacterial Activities

In a study by Rukachaisirikul et al. (2008), erythrabyssin II was isolated from Erythrina subumbrans and tested for antiplasmodial, antimycobacterial, and cytotoxic activities. This study highlighted the potential of erythrabyssin II in treating malaria and tuberculosis (Rukachaisirikul et al., 2008).

Antibacterial Efficacy

Erythrabyssin II has also shown promising antibacterial properties. A study by Rukachaisirikul et al. (2007) demonstrated that erythrabyssin II, among other compounds isolated from Erythrina subumbrans, exhibited significant antibacterial activity against Streptococcus and Staphylococcus strains, including drug-resistant strains like MRSA and VRSA (Rukachaisirikul et al., 2007).

Potential in Phytochemistry and Pharmacology

Erythrabyssin II's presence in various Erythrina species suggests its importance in the phytochemistry and pharmacology of these plants. It is often studied in conjunction with other pterocarpans and flavonoids, contributing to the medicinal value of these plants. For instance, Nkengfack et al. (1994) isolated erythrabyssin II from Erythrina sigmoidea, contributing to its significant antibacterial potency (Nkengfack et al., 1994).

Future Directions

Erythrabyssin II has shown promising antimicrobial activity, suggesting potential for further research in this area2. However, more research is needed to fully understand its mechanism of action and potential applications.


properties

IUPAC Name

2,10-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O4/c1-14(2)5-7-16-11-19-23(12-22(16)27)28-13-20-17-9-10-21(26)18(8-6-15(3)4)24(17)29-25(19)20/h5-6,9-12,20,25-27H,7-8,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKAMVCGTURXMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC2=C(C=C1O)OCC3C2OC4=C3C=CC(=C4CC=C(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Erythrabyssin II

CAS RN

77263-06-0
Record name Erythrabyssin II
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034003
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
126
Citations
T Rukachaisirikul, P Innok… - Journal of natural …, 2008 - ACS Publications
… proton (δ 6.25), and two ortho-coupled aromatic protons (δ 6.35 and 6.94) on rings A and D were assigned by comparison of the 1 H and 13 C NMR spectra with those of erythrabyssin II…
Number of citations: 66 pubs.acs.org
LA Mitscher, SR Gollapudi, DC Gerlach, SD Drake… - Phytochemistry, 1988 - Elsevier
… sulphate and base, and was found to be identical to erythrabyssinII dimethyl ether prepared under the same conditions from erythrabyssin-II (6). This sequence favoured structure 1 over …
Number of citations: 73 www.sciencedirect.com
AE Nkengfack, J Kouam, TW Vouffo, M Meyer… - Phytochemistry, 1994 - Elsevier
… the isolation of a novel isoflavanone named sigmoidin H and a new coumestan, 4-hydroxycoumestrol, in addition to the known flavonoids abyssinone IV, abyssinone VI, erythrabyssin II, …
Number of citations: 52 www.sciencedirect.com
HS Woo, DW Kim, MJ Curtis-Long, BW Lee… - Bioorganic & medicinal …, 2011 - Elsevier
… As shown in Figure 1, compounds (4−6) were identified as known species erythrabyssin II (4), lespebuergine G4 (5), and 1-methoxyerythrabyssin II (6) by comparing their spectroscopic …
Number of citations: 41 www.sciencedirect.com
T Rukachaisirikul, P Innok, N Aroonrerk… - Journal of …, 2007 - Elsevier
… Erybraedin A (2) and erythrabyssin II (4) showed the highest level of activity against Streptococcus strains, with an MIC range of 0.78–1.56 μg/ml, followed by erystagallin A (5) and …
Number of citations: 81 www.sciencedirect.com
H Tanaka, T Tanaka, H Etoh - Phytochemistry, 1998 - Elsevier
… orientanol B and C, were isolated from the roots of Erythrina orientalis, together with the two known pterocarpans, folitenol, erythrabyssin II, the pterocarpene erycristagallin and the …
Number of citations: 34 www.sciencedirect.com
T Rukachaisirikul, S Chokchaisiri… - Chemistry of Natural …, 2014 - Springer
In our continuous interest in the constituents of Erythrina subumbrans Merr.(Leguminosae)[1–3], we chose its roots for the first time for phytochemical investigation. In this paper, we …
Number of citations: 4 link.springer.com
A Yenesew, S Derese, B Irungu, JO Midiwo… - Planta …, 2003 - thieme-connect.com
… abyssinone-IV and erythrabyssin-II, which have already been … In the case of erythrabyssin-II, high negative optical rotation ([… -IV and the pterocarpan erythrabyssin-II, showed the highest …
Number of citations: 88 www.thieme-connect.com
A Yenesewa, HM Akalab… - The 14th NAPRECA …, 2011 - academia.edu
… Activity was observed among pterocarpans (eg erythrabyssin-II, IC50 8.1 and 6.5 μM against the D6 and W2 strains, respectively), and flavanones (eg abyssinone-IV, IC50 9.0 and 7.7 …
Number of citations: 3 www.academia.edu
LA Mitscher, S Drake, SR Gollapudi… - Journal of natural …, 1987 - ACS Publications
… Interconversion of erycristin [19] and erythrabyssin II [8] was readily … When the diacetyl ester of erythrabyssin II [22] was … those of erythrabyssin II and erycristagallin whose structures …
Number of citations: 436 pubs.acs.org

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